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Introduction
Brominated alkanes are a class of organic compounds with significant industrial and synthetic

applications, ranging from fire retardants and pharmaceuticals to intermediates in organic

synthesis.[1][2] A fundamental understanding of their energetic properties is crucial for process

design, safety assessment, and predicting chemical reactivity. This technical guide provides a

comprehensive overview of the thermochemical data for brominated alkanes, focusing on the

methodologies for their determination and a compilation of key data points for researchers,

scientists, and drug development professionals.

The core thermochemical properties discussed herein are the standard enthalpy of formation

(ΔfH°), standard molar entropy (S°), and heat capacity (Cp). The standard enthalpy of

formation represents the change in enthalpy when one mole of a compound is formed from its

constituent elements in their most stable states.[3][4][5] These values are critical for calculating

the heat of reaction, predicting reaction spontaneity, and ensuring the thermal safety of

chemical processes.
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Part 1: Methodologies for Determination of
Thermochemical Data
The acquisition of reliable thermochemical data is paramount. Both experimental and

computational methods are employed, often in conjunction, to determine these critical

parameters. The choice of method depends on factors such as the stability of the compound,

the required accuracy, and available resources.

Experimental Methodologies
Experimental techniques provide directly measured data and are the bedrock for validating

computational models.

Bomb combustion calorimetry is a primary method for determining the standard enthalpy of

formation of organic compounds.[6] For brominated alkanes, this technique requires

specialized apparatus, specifically a rotating-bomb calorimeter.[1][6]

Causality Behind Experimental Choices:

Why a Rotating Bomb? The combustion of brominated compounds produces a mixture of

products, including corrosive hydrobromic acid (HBr) and elemental bromine (Br2). A static

bomb would result in incomplete and non-uniform product distribution. The rotation of the

bomb ensures that the interior surfaces are washed with a reducing solution (often

containing arsenious oxide, As2O3), which quantitatively converts all bromine species into

bromide ions (Br⁻).[1] This ensures a well-defined final state, which is essential for accurate

enthalpy calculations.

Self-Validation: Each experiment is validated through the combustion of a standard

substance with a precisely known enthalpy of combustion, such as benzoic acid.[7] This

calibration step determines the heat capacity of the calorimeter (Ccalorimeter) and ensures

the accuracy and reproducibility of the measurements.[7]

Experimental Protocol: Rotating-Bomb Combustion Calorimetry

Sample Preparation: A precisely weighed sample of the liquid brominated alkane is

encapsulated in a combustible container (e.g., a polyester bag).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 14 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10405725/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11450973/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10405725/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11450973/
https://chem.libretexts.org/Bookshelves/General_Chemistry/Map%3A_General_Chemistry_(Petrucci_et_al.)/07%3A_Thermochemistry/7.3%3A_Heats_of_Reactions_and_Calorimetry
https://chem.libretexts.org/Bookshelves/General_Chemistry/Map%3A_General_Chemistry_(Petrucci_et_al.)/07%3A_Thermochemistry/7.3%3A_Heats_of_Reactions_and_Calorimetry
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13157760?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Bomb Loading: The encapsulated sample is placed in a crucible (e.g., platinum) within the

bomb. A known volume of a reducing solution (e.g., As2O3 solution) is added to the bomb.

Assembly and Pressurization: The bomb is sealed and pressurized with an excess of pure

oxygen to approximately 3 MPa.[6]

Calorimeter Setup: The bomb is submerged in a known mass of water in the calorimeter. The

system is allowed to reach thermal equilibrium.

Ignition and Data Acquisition: The sample is ignited via an electrical fuse. The temperature of

the water is monitored with high precision as a function of time until a final, stable

temperature is reached.

Product Analysis: After combustion, the contents of the bomb are analyzed to confirm

complete combustion and to quantify the amount of nitric acid formed from residual nitrogen

in the oxygen.

Calculation: The heat released by the reaction is calculated from the temperature change

and the heat capacity of the calorimeter. Corrections are applied for the heat of combustion

of the container and fuse, and for the formation of nitric acid. This allows for the

determination of the standard internal energy of combustion (ΔcU°), which is then converted

to the standard enthalpy of combustion (ΔcH°) and subsequently the standard enthalpy of

formation (ΔfH°).

Reaction calorimetry measures the enthalpy change of a specific chemical reaction other than

combustion.[1] This method is often more precise for halogenated compounds because the

reaction energies (e.g., for hydrogenation, bromination, or hydrobromination) are typically an

order of magnitude lower than combustion energies, leading to smaller experimental

uncertainties.[1]

Causality Behind Experimental Choices:

Why Reaction Calorimetry? For certain brominated alkanes, combustion can be difficult to

control or may lead to complex product mixtures. Reaction calorimetry offers a more direct

and often more accurate route to the enthalpy of formation by studying a well-defined

reaction. For example, the enthalpy of hydrogenation of a bromoalkene to a bromoalkane

can be measured precisely.
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Self-Validation: The calorimeter is calibrated either electrically or by performing a reaction

with a known enthalpy change. The stoichiometry and completeness of the reaction are

verified using analytical techniques like chromatography or spectroscopy, ensuring the

measured heat flow corresponds to the intended transformation.

Experimental Protocol: Isothermal Reaction Calorimetry

Reactor Setup: The reaction calorimeter (e.g., an RC1e) is assembled with the desired

reactants and solvents. The system is brought to the desired reaction temperature.

Calibration: A "Quickcal" or similar electrical calibration is performed to determine the overall

heat transfer coefficient of the system at the experimental conditions.[8]

Reagent Addition: The limiting reagent is added at a controlled rate. The temperature of the

reactor is maintained at a constant value by adjusting the temperature of the cooling/heating

jacket.

Heat Flow Monitoring: The heat flow from the reactor to the jacket is monitored continuously

throughout the addition and subsequent reaction period. The total heat of reaction is the

integral of the heat flow over time.

Data Analysis: The measured heat of reaction is used, in conjunction with the known

enthalpies of formation of the other reactants and products, to calculate the enthalpy of

formation of the target brominated alkane.

Computational Methodologies
In recent years, high-level ab initio and density functional theory (DFT) calculations have

become indispensable tools for determining thermochemical data.[9] They are particularly

valuable for unstable or difficult-to-synthesize compounds.

Gaussian-n (G3, G4) theories are composite methods that approximate a very high-level

calculation by combining the results of several lower-level calculations.[10][11] These methods

are designed to yield "chemical accuracy," which is typically within 1-2 kcal/mol (or ~4-8 kJ/mol)

of experimental values.[10][12]

Causality Behind Method Choices:
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Why Composite Methods? A single, extremely high-level calculation with a very large basis

set would be computationally prohibitive for most molecules. G4 theory, for example,

combines calculations to extrapolate to a high-level of theory and a complete basis set limit,

and then adds empirical corrections to account for remaining deficiencies.[10] This provides

a balance of accuracy and computational cost.[12][13]

Trustworthiness: The reliability of these methods has been extensively benchmarked against

large sets of experimental data.[12][13][14] For brominated hydrocarbons, G4 theory has

shown good agreement with experimental values and is often used to identify erroneous

experimental data.[1][12]

Computational Workflow: G4 Thermochemistry Calculation

Geometry Optimization: The molecular geometry is optimized using a DFT method (e.g.,

B3LYP) with a suitable basis set.

Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to

confirm the optimized structure is a true minimum (no imaginary frequencies) and to obtain

the zero-point vibrational energy (ZPVE).

Single-Point Energy Calculations: A series of higher-level single-point energy calculations

are performed on the optimized geometry.

Energy Combination: The results are combined in a specific, predefined manner, including

corrections for basis set size and higher-order electron correlation effects, to yield a final,

highly accurate electronic energy.

Thermochemical Property Calculation: The final energy, along with data from the frequency

calculation (for thermal corrections to enthalpy and entropy), is used to compute the

standard enthalpy of formation, entropy, and heat capacity.

Part 2: Data Compendium
The following tables summarize key thermochemical data for a selection of simple brominated

alkanes at 298.15 K. The data is compiled from critically evaluated sources, primarily the NIST

Chemistry WebBook and related publications.
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Table 1: Standard Enthalpy of Formation (ΔfH°gas) for Selected Gaseous Brominated Alkanes

at 298.15 K

Compound Name Formula ΔfH°gas (kJ/mol) Source

Bromomethane CH₃Br -35.4 ± 0.4 NIST[15]

Bromoethane C₂H₅Br -61.9 ± 1.3 NIST[15]

1-Bromopropane C₃H₇Br -89.6 ± 0.7
Paulechka et al.

(2024)[1][9]

2-Bromopropane C₃H₇Br -101.1 ± 0.7
Paulechka et al.

(2024)[1][9]

1-Bromobutane C₄H₉Br -114.1 ± 1.0 NIST[15]

2-Bromobutane C₄H₉Br -128.0 ± 1.1 NIST[15]

Dibromomethane CH₂Br₂ 2.5 ± 1.3 NIST[15]

Tribromomethane CHBr₃ 21.8 ± 2.1 NIST[15]

Tetrabromomethane CBr₄ 50.2 ± 4.2 NIST[15]

Table 2: Standard Molar Entropy (S°gas) and Heat Capacity (Cp,gas) for Selected Gaseous

Brominated Alkanes at 298.15 K
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Compound
Name

Formula
S°gas
(J/mol·K)

Cp,gas
(J/mol·K)

Source

Bromomethane CH₃Br 246.0 42.9 NIST[15]

Bromoethane C₂H₅Br 276.5 64.9 NIST[15]

1-Bromopropane C₃H₇Br 310.4 87.2
Paulechka et al.

(2024)[1][9]

2-Bromopropane C₃H₇Br 303.4 88.3
Paulechka et al.

(2024)[1][9]

1-Bromobutane C₄H₉Br 344.3 109.5 NIST[15]

2-Bromobutane C₄H₉Br 335.6 110.8 NIST[15]

Part 3: Visualizations
Experimental Workflow for Thermochemical Data
Determination
The following diagram illustrates a generalized workflow for the experimental determination of

the enthalpy of formation using calorimetry.
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Caption: Generalized workflow for calorimetric determination of enthalpy of formation.
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Relationship Between Key Thermochemical Properties
This diagram illustrates the fundamental thermodynamic relationship connecting Gibbs Free

Energy (ΔG), Enthalpy (ΔH), and Entropy (ΔS), which governs the spontaneity of a chemical

process.
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Caption: The relationship between Gibbs Free Energy, Enthalpy, and Entropy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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